molecular formula C12H24 B13407379 2-Undecene, 6-methyl-, (E)-

2-Undecene, 6-methyl-, (E)-

Cat. No.: B13407379
M. Wt: 168.32 g/mol
InChI Key: WOTYFYBLJJECKY-GQCTYLIASA-N
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Description

2-Undecene, 6-methyl-, (E)- is an organic compound with the molecular formula C12H24. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a positional isomer of undecene, with a methyl group attached to the sixth carbon atom in the chain. The (E)- configuration indicates that the highest priority substituents on each carbon of the double bond are on opposite sides.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Undecene, 6-methyl-, (E)- can be synthesized through various organic reactions. One common method involves the dehydration of 6-methyl-2-undecanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove water and drive the reaction to completion.

Industrial Production Methods

In an industrial setting, 2-Undecene, 6-methyl-, (E)- can be produced through the catalytic dehydrogenation of 6-methylundecane. This process involves the use of a metal catalyst, such as platinum or palladium, at elevated temperatures and pressures to facilitate the removal of hydrogen and formation of the double bond.

Chemical Reactions Analysis

Types of Reactions

2-Undecene, 6-methyl-, (E)- undergoes various chemical reactions typical of alkenes, including:

    Oxidation: This compound can be oxidized to form epoxides or diols using reagents such as peracids or osmium tetroxide.

    Reduction: Hydrogenation of 2-Undecene, 6-methyl-, (E)- using hydrogen gas and a metal catalyst (e.g., palladium on carbon) converts it to 6-methylundecane.

    Substitution: Halogenation reactions, such as the addition of bromine, result in the formation of dibromo derivatives.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: 6-Methylundecane.

    Substitution: Dibromo derivatives.

Scientific Research Applications

2-Undecene, 6-methyl-, (E)- has various applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving the interaction of alkenes with biological systems.

    Medicine: Research into its potential as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 2-Undecene, 6-methyl-, (E)- exerts its effects depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the compound adsorbs onto the metal catalyst surface, where hydrogen atoms add to the double bond, converting it to a single bond. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols.

Comparison with Similar Compounds

Similar Compounds

    2-Undecene, 2-methyl-: Another positional isomer with the methyl group on the second carbon.

    6-Methyl-2-undecene: Similar structure but different position of the double bond.

    Undecane, 2-methyl-: A saturated hydrocarbon with no double bonds.

Uniqueness

2-Undecene, 6-methyl-, (E)- is unique due to its specific double bond position and (E)-configuration, which can influence its reactivity and interactions in chemical reactions compared to its isomers and other similar compounds.

Properties

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(E)-6-methylundec-2-ene

InChI

InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h4,6,12H,5,7-11H2,1-3H3/b6-4+

InChI Key

WOTYFYBLJJECKY-GQCTYLIASA-N

Isomeric SMILES

CCCCCC(C)CC/C=C/C

Canonical SMILES

CCCCCC(C)CCC=CC

Origin of Product

United States

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